An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitroimidazole
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-nitroimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
1-Methyl-4-nitroimidazole is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| CAS Number | 3034-41-1 | [1] |
| Appearance | White to Yellow to Green powder/crystal | |
| Melting Point | 134-138 °C | |
| Boiling Point | Not available (likely decomposes before boiling) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| pKa | Not experimentally determined | |
| UV-Vis λmax | 306 nm (in CH₂Cl₂) |
Spectroscopic and Structural Data
The structural elucidation of 1-Methyl-4-nitroimidazole is well-documented through various spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 3.82 (s, 3H, N-CH₃)[3].
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¹³C NMR (CDCl₃): δ 148.3 (Ar-C-NO₂), 136.6 (Ar-CH), 120.1 (Ar-CH), 34.6 (N-CH₃)[3][4].
2.2. Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 127. Key fragments appear at m/z = 111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺), and 54 ([M-NO₂-HCN]⁺). A high-intensity peak at m/z = 42 is attributed to the loss of NO, CO, and HCN from the molecular ion[3].
2.3. Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-4-nitroimidazole shows characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Synthesis of 1-Methyl-4-nitroimidazole
Two primary synthetic routes for 1-Methyl-4-nitroimidazole are prevalent in the literature.
3.1. N-Alkylation of 4-Nitroimidazole
This is a common and regioselective method for the synthesis of N-alkylated nitroimidazoles[5].
Experimental Protocol:
-
Dissolution: Dissolve 4-nitroimidazole (7.87 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol), to the solution and stir for 15 minutes at room temperature.
-
Alkylation: Add the alkylating agent, in this case, a methylating agent like methyl iodide or dimethyl sulfate (15.74 mmol), dropwise to the reaction mixture. The reaction is typically more efficient when heated to 60°C in acetonitrile with K₂CO₃ as the base, yielding results in the range of 66-85%[5].
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with brine and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
3.2. Nitration of 1-Methylimidazole
An alternative approach involves the direct nitration of 1-methylimidazole[3][6].
Experimental Protocol:
-
Acid Mixture Preparation: Prepare a nitrating mixture of non-fuming 98% sulfuric acid and 65% nitric acid.
-
Nitration: Add 1-methylimidazole to the acid mixture. The reaction is conducted at a controlled temperature between 5-65°C for 8 hours.
-
Isolation: This method produces the single regioisomer, 1-methyl-4-nitro-1H-imidazole, in a reported yield of 20%[3]. Temperature control and slow addition of reagents are crucial for regioselectivity.
Reactivity and Stability
4.1. Thermal Decomposition
While specific studies on the thermal decomposition of 1-Methyl-4-nitroimidazole are limited, research on similar nitroimidazole compounds suggests that decomposition is initiated by the cleavage of the C-NO₂ bond at elevated temperatures[7][8][9][10]. The nitro group is the most reactive site in the molecule under thermal stress.
4.2. Chemical Reactivity
The chemical reactivity of 1-Methyl-4-nitroimidazole is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the imidazole ring towards electrophilic substitution. The primary mode of action in biological systems involves the reductive activation of the nitro group.
Biological Activity and Mechanism of Action
Nitroimidazoles are a well-established class of antimicrobial agents[11][][13]. Their mechanism of action is contingent on the reductive bioactivation of the nitro group.
General Mechanism of Action:
Under anaerobic or hypoxic conditions, the nitro group of 1-Methyl-4-nitroimidazole can be reduced by nitroreductase enzymes present in anaerobic bacteria and some parasites[11][]. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals[11]. These reactive species can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breakage and cell death[].
Metabolic Pathways:
1-Methyl-4-nitroimidazole has been associated with the metabolic pathways of the immunosuppressive drug azathioprine[14]. Azathioprine is a prodrug that is converted to 6-mercaptopurine, and 1-methyl-4-nitroimidazole is a byproduct of this conversion.
Visualizations
6.1. Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of 1-Methyl-4-nitroimidazole.
6.2. General Mechanism of Action
Caption: A logical diagram of the reductive activation of nitroimidazoles.
References
- 1. scbt.com [scbt.com]
- 2. 1-Methyl-4-nitroimidazole | LGC Standards [lgcstandards.com]
- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 14. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
